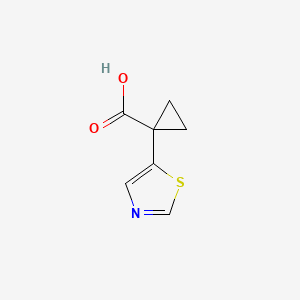

1-Thiazol-5-ylcyclopropanecarboxylic acid

Descripción

1-Thiazol-5-ylcyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 1,3-thiazol-5-yl substituent. The cyclopropane ring introduces significant steric strain, which influences its reactivity and conformational stability. This compound is of interest in medicinal chemistry due to the thiazol moiety’s role in bioactivity, particularly in antimicrobial and anti-inflammatory applications .

Propiedades

IUPAC Name |

1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-6(10)7(1-2-7)5-3-8-4-11-5/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFRNNPCGFBGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509873-24-8 | |

| Record name | 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Thiazol-5-ylcyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiazole derivatives with cyclopropane carboxylic acid derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of 1-Thiazol-5-ylcyclopropanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Thiazol-5-ylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Thiazol-5-ylcyclopropanecarboxylic acid has shown promise in the development of pharmaceuticals, particularly in the treatment of viral infections and cancer.

Antiviral Activity:

Research indicates that derivatives of this compound exhibit inhibitory effects on viral enzymes, such as the NS3 protease of the Hepatitis C virus (HCV). By inhibiting this enzyme, the compound can potentially reduce viral replication, making it a candidate for antiviral drug development .

Anticancer Properties:

Studies have also highlighted its potential as an anticancer agent. Compounds with a similar thiazole structure have been investigated for their ability to induce apoptosis in cancer cells. For instance, thiazole derivatives have been reported to inhibit cell proliferation in various cancer lines by targeting specific signaling pathways .

Agricultural Applications

In agriculture, 1-thiazol-5-ylcyclopropanecarboxylic acid is being explored for its use as a pesticide or herbicide. The thiazole ring is known for its biological activity, which can be harnessed to develop agrochemicals that target pests while minimizing environmental impact.

Pesticidal Activity:

Preliminary studies suggest that compounds containing thiazole moieties can act as effective insecticides against common agricultural pests. These compounds disrupt metabolic processes in insects, leading to reduced survival rates and reproductive success .

Material Science

The compound's unique structural features also make it suitable for applications in material science. Its ability to form stable complexes with metals could lead to advancements in catalysis and materials engineering.

Catalytic Applications:

1-Thiazol-5-ylcyclopropanecarboxylic acid can serve as a ligand in metal-catalyzed reactions. The thiazole nitrogen can coordinate with metal centers, enhancing catalytic activity in organic transformations .

Case Study 1: Antiviral Efficacy

A study focusing on the synthesis of thiazole derivatives demonstrated that specific modifications to the cyclopropane ring enhance antiviral potency against HCV. The structure-activity relationship (SAR) revealed that substituents on the thiazole significantly influence biological activity.

Case Study 2: Pesticidal Properties

Field trials conducted on crops treated with thiazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. These findings support the potential of 1-thiazol-5-ylcyclopropanecarboxylic acid as an environmentally friendly alternative to conventional pesticides.

Mecanismo De Acción

The mechanism of action of 1-Thiazol-5-ylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity. This can lead to effects such as antimicrobial or anticancer activity, depending on the specific application .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key differences between 1-thiazol-5-ylcyclopropanecarboxylic acid and related compounds:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Bioactivity (Reported) |

|---|---|---|---|---|

| 1-Thiazol-5-ylcyclopropanecarboxylic acid | C₇H₇NO₂S | 169.20 | Thiazol-5-yl, carboxylic acid | Not explicitly stated |

| 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane | C₈H₈N₆S₂ | 276.32 | Two thiadiazol-5-yl groups | Antimicrobial, anti-inflammatory |

| 1,1-Bis(3-thio-4H-1,2,4-triazol-5-yl)cyclopropane | C₆H₆N₆S₂ | 250.30 | Two triazol-5-yl groups | Synthetic intermediate |

| 1-(Benzodioxol-5-yl)-cyclopropane-1-carboxamide* | C₁₄H₁₄N₂O₄S | 306.34 | Benzodioxol, carboxamide | Not explicitly stated |

| 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | C₁₀H₁₁NO₂S | 209.26 | Bicyclohexane core, thiazol-5-yl | Structural analog (no bioactivity data) |

*Derived from compound 74 in .

Key Observations:

Substituent Number and Type :

- The target compound has a single thiazol-5-yl group, whereas bis-thiadiazolyl or bis-triazolyl analogs (e.g., compounds 2 and 7 in ) exhibit dual heterocyclic substituents. These bis-substituted derivatives show enhanced antimicrobial activity due to increased electron-withdrawing effects and hydrogen-bonding capacity .

- The benzodioxol-substituted analog (compound 74 ) introduces a fused oxygen-containing ring, which may improve metabolic stability compared to thiazol derivatives .

Core Structure Differences :

- The bicyclohexane analog () replaces the cyclopropane with a bicyclic system, reducing ring strain but increasing molecular weight and steric bulk. This structural variation could impact solubility and target binding .

Pharmacological Implications: Bis-thiadiazolylcyclopropanes (e.g., compound 1 in ) demonstrate notable anti-inflammatory and ulcerogenic effects, suggesting that the thiadiazole moiety enhances interaction with cyclooxygenase (COX) enzymes . In contrast, the mono-substituted thiazol-5-yl derivative may exhibit milder effects due to reduced electron-deficient character.

Physicochemical Properties

- Solubility: Thiadiazole and triazole substituents increase polarity and water solubility compared to the thiazol-5-yl derivative.

- Stability : The cyclopropane ring’s strain may render 1-thiazol-5-ylcyclopropanecarboxylic acid more reactive under acidic or thermal conditions compared to the bicyclohexane analog .

Actividad Biológica

1-Thiazol-5-ylcyclopropanecarboxylic acid (CAS No. 1509873-24-8) is a compound with a molecular formula of C₇H₇NO₂S and a molecular weight of 169.201 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 1-Thiazol-5-ylcyclopropanecarboxylic acid is characterized by the presence of a thiazole ring attached to a cyclopropanecarboxylic acid moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of thiazole compounds, including 1-thiazol-5-ylcyclopropanecarboxylic acid, exhibit significant anticancer activity. For instance, studies have shown that certain thiazole derivatives can induce cell cycle arrest in cancer cell lines, specifically at the G0/G1 phase, leading to reduced proliferation rates in hematologic and solid tumors .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 14 | BJAB (B-cell lymphoma) | G0/G1 cell cycle arrest | |

| 1-Thiazol-5-ylcyclopropanecarboxylic acid | Various solid tumors | Induction of apoptosis |

Anti-inflammatory Effects

Thiazole-containing compounds have also been associated with anti-inflammatory properties. For example, derivatives have demonstrated strong inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response. The structure-activity relationship suggests that specific substitutions on the thiazole ring can enhance anti-inflammatory activity .

The biological effects of 1-thiazol-5-ylcyclopropanecarboxylic acid are believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.

- Cell Cycle Regulation : It has been shown to affect cell cycle dynamics, particularly in cancer cells, leading to apoptosis or cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and cyclopropanecarboxylic acid moiety can significantly influence the biological activity of these compounds. For instance, the introduction of halogen substituents or alkyl groups can enhance potency against specific cancer types while modulating side effects .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on B-cell Lymphoma : A study evaluated the anti-proliferative effects of a thiazole derivative on BJAB cells, showing significant inhibition without affecting normal human cells .

- Inflammation Model : In vivo studies demonstrated that thiazole derivatives could reduce carrageenan-induced paw edema in rats, indicating potential for treating inflammatory conditions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.